Cyclopentene, 1-methoxyheptafluoro-

Übersicht

Beschreibung

Cyclopentene derivatives are a significant class of compounds in organic chemistry due to their unique structures and potential applications. The compound of interest, 1-methoxyheptafluoro-cyclopentene, is not directly studied in the provided papers, but its related compounds have been investigated for various properties and applications. For instance, the study of 1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane, a chiral degradation product of sevoflurane, provides insights into the molecular interactions and enantiodiscrimination using NMR spectroscopy . Additionally, the synthesis of various cyclopentenones and their crystal structures have been explored, which

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

- Cyclopentene has been utilized in coupling reactions with nickel systems, leading to the selective preparation of various cyclopentane- and cyclopentenecarboxylic acids, a significant contribution to organic synthesis (Hoberg et al., 1991).

- The synthesis of cyclopentenones, an important class of organic compounds, can be achieved using cyclopentene derivatives, demonstrating the versatility of this compound in synthetic chemistry (Marjani et al., 2009).

Nuclear Magnetic Resonance (NMR) Studies

- Cyclopentene and its hydroxy derivatives have been extensively studied using NMR spectroscopy, providing valuable insights into the structural and electronic properties of these compounds (Cocu et al., 1970).

Surface Chemistry and Catalysis

- Investigations into the thermal chemistry of cyclopentene derivatives on platinum surfaces have revealed interesting aspects of isomerization and dehydrogenation processes, contributing to the understanding of surface-mediated chemical reactions (Morales & Zaera, 2006).

Biological and Pharmacological Research

- Studies have shown that cyclopentenone derivatives possess a range of bioactivities, including anti-inflammatory, anti-neoplastic, and antifungal properties, highlighting their potential in medicinal chemistry (Straus & Glass, 2001).

Environmental and Industrial Applications

- Cyclopentene is involved in the synthesis of cyclopentanol, a chemical intermediate with wide applications in the chemical industry. This demonstrates the compound's relevance in industrial and environmental chemistry (Yao et al., 2015).

Organocatalysis

- Cyclopentene derivatives are used in organocatalysis, showcasing their utility in developing enantioselective synthetic methods, crucial for the production of chiral compounds (Liang et al., 2019).

Marine Natural Products

- Isolated from marine sources, cyclopentenone derivatives exhibit potent biological activities, further underscoring their significance in natural product chemistry and drug discovery (Wang et al., 2015).

Safety And Hazards

Cyclopentene is flammable and can form explosive mixtures with air. Exposure to cyclopentene may lead to health complications. Inhalation of cyclopentene vapors can cause respiratory irritation. Prolonged exposure may lead to more serious health effects such as dizziness, headache, and, in severe cases, unconsciousness .

Zukünftige Richtungen

Eigenschaften

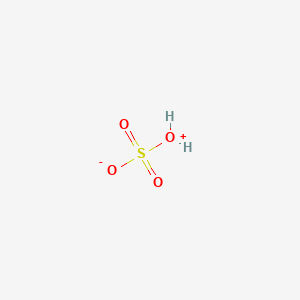

IUPAC Name |

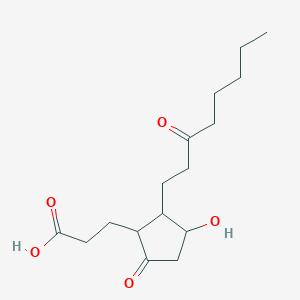

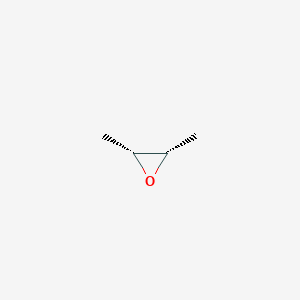

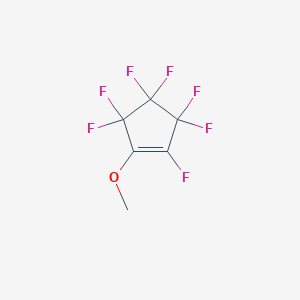

1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGDVYOISIYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170041 | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentene, 1-methoxyheptafluoro- | |

CAS RN |

1759-60-0 | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.